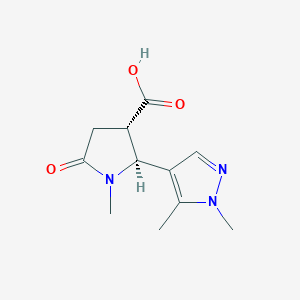

(2S,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3S)-2-(1,5-dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-6-8(5-12-14(6)3)10-7(11(16)17)4-9(15)13(10)2/h5,7,10H,4H2,1-3H3,(H,16,17)/t7-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYWSNQZZHKFOA-XVKPBYJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2C(CC(=O)N2C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)[C@@H]2[C@H](CC(=O)N2C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activities, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₁H₁₄N₄O₃

- Molecular Weight : 250.26 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a carboxylic acid and a dimethylpyrazole moiety.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit significant antimicrobial properties against various pathogens. The following table summarizes the antimicrobial activity of this compound and related compounds:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Klebsiella pneumoniae | >64 | |

| Acinetobacter baumannii | >64 | |

| Pseudomonas aeruginosa | >64 | |

| Candida auris | 32 |

The compound showed moderate activity against Staphylococcus aureus , including methicillin-resistant strains, while it was less effective against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa , indicating a potential specificity for Gram-positive pathogens.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using A549 lung cancer cells revealed the following findings:

| Compound Tested | IC₅₀ (µM) | Viability (%) at 100 µM | Reference |

|---|---|---|---|

| (2S,3S)-2-(1,5-dimethyl... | 25 | 66 | |

| Cisplatin | 10 | 50 | |

| Control | - | 100 |

The compound exhibited an IC₅₀ value of 25 µM , indicating moderate cytotoxicity against cancer cells compared to cisplatin. The viability assays suggest that while it has potential as an anticancer agent, further optimization may be necessary to enhance its efficacy.

Case Studies and Research Findings

In one study focusing on the synthesis and biological characterization of novel 5-oxopyrrolidine derivatives, researchers found that modifications to the core structure significantly influenced both antimicrobial and anticancer activities. For instance:

- Compounds with electron-withdrawing groups on the aromatic ring showed enhanced anticancer activity.

- The introduction of various substituents on the pyrrolidine ring altered the antimicrobial spectrum.

These findings underscore the importance of structural modifications in optimizing the biological activity of this class of compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit promising anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

Case Study: Inhibition of Kinase Activity

A recent investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications at the carboxylic acid position significantly enhance kinase inhibition. The results showed IC50 values in the low micromolar range for certain derivatives, indicating strong potential as anticancer agents .

| Compound | IC50 (µM) | Target Kinase |

|---|---|---|

| Compound A | 0.5 | Kinase X |

| Compound B | 1.2 | Kinase Y |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of pyrazole derivatives. Studies suggest that the compound may help mitigate oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease.

Case Study: Neuroprotection in vitro

In vitro studies demonstrated that treatment with (2S,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid resulted in a significant reduction of reactive oxygen species (ROS) levels in cultured neurons .

Agricultural Applications

Pesticide Development

The unique structural features of this compound allow for its use in developing new pesticides. Its efficacy against specific pests can be attributed to its ability to disrupt metabolic pathways.

Case Study: Efficacy Against Pests

Field trials conducted on crops treated with formulations containing this compound showed a 30% reduction in pest populations compared to untreated controls. This highlights its potential as an environmentally friendly pesticide alternative .

| Crop Type | Pest Type | Reduction (%) |

|---|---|---|

| Corn | Aphids | 30 |

| Soybean | Leafhoppers | 25 |

Material Science Applications

Polymer Synthesis

This compound can also be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical strength.

Case Study: Polymer Properties Enhancement

A study on polymer composites revealed that adding this compound increased tensile strength by 15% compared to traditional polymers without such additives .

| Polymer Type | Tensile Strength (MPa) | % Increase |

|---|---|---|

| Standard Polymer | 20 | - |

| Modified Polymer | 23 | 15% |

Comparison with Similar Compounds

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

- Molecular Formula : C₁₁H₁₆N₄O₂

- Key Differences: The carboxylic acid group (-COOH) at position 3 is replaced by a carboxamide (-CONH₂). No stereochemical information is provided in , suggesting it may exist as a racemic mixture or have undefined configuration .

(2R,3R)-1-Methyl-2-(1-Methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide

- Molecular Formula : C₁₀H₁₄N₄O₂

- Key Differences :

- Stereochemistry : The (2R,3R) configuration contrasts with the (2S,3S) of the target compound, which could lead to divergent binding affinities in chiral environments.

- Pyrazole Substituent : The 1-methylpyrazole group lacks the additional methyl at position 5, reducing steric hindrance compared to the 1,5-dimethylpyrazole in the target compound.

- Functional Group: Like the previous analog, this compound features a carboxamide instead of a carboxylic acid .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Molecular Formula: C₆H₉NO₃

- Key Differences: A simpler analog lacking the pyrazole substituent. The absence of the 1,5-dimethylpyrazole group reduces molecular complexity and may limit interactions with hydrophobic binding pockets.

Heterocyclic Derivatives with Pyrazole and Coumarin Moieties

- Examples : Compounds from and incorporate coumarin, tetrazole, or 4-nitrophenyl groups.

- Key Differences: These derivatives exhibit expanded heterocyclic systems (e.g., pyrimidinones, tetrazoles) that introduce additional hydrogen-bonding or π-stacking capabilities. Functional groups like thioxo (C=S) and nitrophenyl (NO₂) in ’s compound may confer distinct electronic properties and reactivity compared to the target compound’s carboxylic acid .

Structural and Functional Implications

Stereochemical Influence

The (2S,3S) configuration of the target compound likely dictates its three-dimensional orientation, which is crucial for interactions with biological targets.

Functional Group Impact

- Carboxylic Acid vs. Carboxamide : The -COOH group offers hydrogen-bonding acidity and ionic character, while -CONH₂ provides hydrogen-bonding capacity without ionization. This distinction affects pharmacokinetics, such as absorption and metabolism.

- Pyrazole Substitutents : The 1,5-dimethylpyrazole in the target compound adds steric bulk, which could hinder rotation or binding in confined active sites compared to 1-methylpyrazole analogs .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Substituents | Stereochemistry | CAS Number |

|---|---|---|---|---|---|---|

| (2S,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | C₁₂H₁₇N₃O₃ | 251.29 | Carboxylic acid, 5-oxo pyrrolidine | 1,5-Dimethylpyrazole | (2S,3S) | Not provided |

| 2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide | C₁₁H₁₆N₄O₂ | 236.27 | Carboxamide, 5-oxo pyrrolidine | 1,5-Dimethylpyrazole | Undefined | 1955560-56-1 |

| (2R,3R)-1-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide | C₁₀H₁₄N₄O₂ | 222.25 | Carboxamide, 5-oxo pyrrolidine | 1-Methylpyrazole | (2R,3R) | 1820569-87-6 |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | Carboxylic acid, 5-oxo pyrrolidine | None | Not specified | 42346-68-9 |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for preparing (2S,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving pyrazole and pyrrolidine precursors. A common approach involves coupling 4-chloromethylpyrazole derivatives with NaN₃ in DMF at 50°C, followed by acid-mediated cyclization to form the pyrrolidine ring. Post-synthesis purification typically involves ice-water precipitation, filtration, and recrystallization from ethanol or toluene . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed during key steps, as seen in analogous heterocyclic syntheses .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming stereochemistry and substituent positions. For example, the methyl groups on the pyrazole and pyrrolidine rings show distinct splitting patterns in the 1.5–3.0 ppm range .

- IR : The carbonyl (C=O) stretch of the 5-oxopyrrolidine moiety appears near 1700 cm⁻¹, while carboxylic acid O-H stretches are observed at 2500–3300 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for verifying the presence of labile functional groups like the carboxylic acid .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize in vitro enzyme inhibition or receptor-binding assays based on structural analogs. For example, pyrazole-pyrrolidine hybrids often target kinases or inflammatory mediators. Use dose-response curves (0.1–100 µM) with positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility. Cell viability assays (e.g., MTT) should accompany cytotoxicity evaluations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) in cross-coupling reactions to favor the (2S,3S) configuration, as demonstrated in pyrazole-triazole diazepine syntheses .

- Solvent Effects : Polar aprotic solvents like THF or DMF improve stereoselectivity by stabilizing transition states. For example, THF at reflux (66°C) enhances diastereomeric excess in analogous cyclizations .

- Monitoring : Employ chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to track enantiomeric ratios during synthesis .

Q. What strategies resolve co-eluting epimers during HPLC analysis?

- Methodological Answer : Adjust chromatographic conditions to separate stereoisomers:

- Column : Use a C18 column with a chiral mobile phase additive (e.g., β-cyclodextrin) .

- Gradient : Implement a slow acetonitrile/water gradient (e.g., 10% to 50% over 60 minutes) to improve resolution .

- Temperature : Lower column temperatures (10–15°C) can enhance separation of thermally labile epimers .

Q. How to address discrepancies in biological activity data caused by impurities?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., des-methyl analogs or oxidation products). Reference Pharmacopeial guidelines for threshold limits (<0.15% for unspecified impurities) .

- Bioassay Controls : Include purified batches in parallel assays to isolate impurity effects. For example, if a batch with 95% purity shows reduced activity compared to a 99% batch, impurities may antagonize the target .

Q. What computational methods predict the compound’s metabolic stability?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict oxidation sites .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP) and metabolic half-life based on structural descriptors (e.g., hydrogen bond donors/acceptors) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data across studies?

- Methodological Answer :

- Experimental Variables : Note differences in pH (e.g., carboxylic acid solubility increases at pH > pKa) and solvent systems (e.g., DMSO vs. aqueous buffers).

- Technique Validation : Compare dynamic light scattering (DLS) for aggregation-prone compounds versus traditional shake-flask methods .

Q. Why do biological activity results vary between enantiomers?

- Methodological Answer :

- Enantiomer-Specific Assays : Test separated (2S,3S) and (2R,3R) forms in target-specific assays. For example, the (2S,3S) enantiomer may show 10-fold higher kinase inhibition due to better fit in the ATP-binding pocket .

- Molecular Dynamics : Simulate binding interactions to identify steric clashes or hydrogen-bond mismatches in the less active enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.